DL-Normetanephrine Sulfate
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Overview
Description
DL-Normetanephrine Sulfate is a chemical compound with the IUPAC name 4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate. It is a metabolite of norepinephrine, created by the action of catechol-O-methyl transferase on norepinephrine. This compound is often used as a marker for catecholamine-secreting tumors such as pheochromocytoma .
Mechanism of Action
Target of Action
DL-Normetanephrine Sulfate is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of this compound are likely to be the same as those of norepinephrine, which include adrenergic receptors .
Mode of Action
Instead, it is a product of the metabolic breakdown of norepinephrine . The production of this compound from norepinephrine is a part of the body’s mechanism to regulate the levels of norepinephrine and control its effects .
Biochemical Pathways
This compound is part of the catecholamine metabolic pathway. Norepinephrine is metabolized by COMT to produce normetanephrine . This reaction occurs in extraneuronal tissues as well as in the adrenal medullary chromaffin cells . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to those of norepinephrine. Norepinephrine is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides . The solubility of this compound in water is 50 mg/mL , which suggests that it is readily excreted in the urine.
Action Environment
The action of this compound is influenced by various factors. For instance, certain medications can interfere with the metabolism of norepinephrine and thus affect the levels of this compound . Furthermore, the stability of this compound may be affected by environmental conditions such as temperature and pH .
Preparation Methods
The synthesis of DL-Normetanephrine Sulfate involves several steps. One common method includes the methylation of norepinephrine followed by sulfonation. The reaction conditions typically involve the use of methanol and sulfuric acid under controlled temperatures. Industrial production methods often employ large-scale reactors and automated systems to ensure consistency and purity .
Chemical Reactions Analysis
DL-Normetanephrine Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into 3-methoxy-4-hydroxyphenylglycolaldehyde using amine oxidase.
Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DL-Normetanephrine Sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
DL-Normetanephrine Sulfate can be compared with other similar compounds such as:
Metanephrine: Another metabolite of catecholamines, formed from epinephrine.
3-Methoxytyramine: A metabolite of dopamine.
Norepinephrine: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific role as a marker for catecholamine-secreting tumors and its distinct metabolic pathway .
By understanding the properties, synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
DL-Normetanephrine sulfate is a metabolite derived from norepinephrine, primarily produced in the adrenal medulla and various extraneuronal tissues. Its biological activity is significant in the context of diagnosing catecholamine-secreting tumors, particularly pheochromocytomas and paragangliomas. This article explores its biochemical properties, diagnostic utility, and relevant case studies.
This compound is formed through the action of sulfotransferase enzymes, particularly SULT1A3, which catalyzes the sulfate conjugation of normetanephrine. This process predominantly occurs in the gastrointestinal tract, leading to elevated levels of sulfate-conjugated metabolites in circulation.
Key Metabolic Pathways
- Formation : Normetanephrine is produced from norepinephrine via catechol-O-methyltransferase (COMT) activity.
- Conjugation : The free normetanephrine undergoes sulfation primarily in the liver and gastrointestinal tissues.
- Elimination : Sulfate-conjugated forms are excreted through urine, while free forms are rapidly cleared from plasma.
Diagnostic Utility
The measurement of this compound is crucial for diagnosing pheochromocytoma. The sensitivity and specificity of various diagnostic tests have been extensively studied.
Sensitivity and Specificity
- Plasma Free Normetanephrine :
- Plasma Deconjugated Normetanephrine :
Comparative Analysis of Diagnostic Tests
Test Type | Sensitivity | Specificity |
---|---|---|
Plasma Free Normetanephrine | 98% | 92% |
Urinary Fractionated Metanephrines | 97% | 90% |
Urinary Total Metanephrines | 87% | 85% |
Clinical Case Studies
Several studies highlight the role of this compound in clinical settings:
- Case Study on Pheochromocytoma Diagnosis :
- Genotype/Biochemical Phenotype Correlation :
- Diagnostic Challenges :
Research Findings
Recent research emphasizes the importance of measuring both free and sulfate-conjugated forms of normetanephrine:
- Free vs. Sulfate-Conjugated Normetanephrine :
- Tumor Characteristics :
Properties
CAS No. |
1215-29-8 |
---|---|
Molecular Formula |
C9H13NO6S |
Molecular Weight |
263.27 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |
Origin of Product |
United States |
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